molecular formula C23H21BrO2S B10923185 (2E)-3-[4-(benzyloxy)phenyl]-1-(4-bromo-5-propylthiophen-2-yl)prop-2-en-1-one

(2E)-3-[4-(benzyloxy)phenyl]-1-(4-bromo-5-propylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B10923185
M. Wt: 441.4 g/mol
InChI Key: LCKIZAZNPGSHGX-SDNWHVSQSA-N
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Description

(2E)-3-[4-(benzyloxy)phenyl]-1-(4-bromo-5-propylthiophen-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(benzyloxy)phenyl]-1-(4-bromo-5-propylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(benzyloxy)benzaldehyde and 4-bromo-5-propylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the chalcone structure can yield the corresponding alcohol.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[4-(benzyloxy)phenyl]-1-(4-bromo-5-propylthiophen-2-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research in medicinal chemistry could explore its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic structure.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(benzyloxy)phenyl]-1-(4-bromo-5-propylthiophen-2-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[4-(benzyloxy)phenyl]-1-(4-bromo-5-methylthiophen-2-yl)prop-2-en-1-one: Similar structure with a methyl group instead of a propyl group.

    (2E)-3-[4-(benzyloxy)phenyl]-1-(4-chloro-5-propylthiophen-2-yl)prop-2-en-1-one: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of (2E)-3-[4-(benzyloxy)phenyl]-1-(4-bromo-5-propylthiophen-2-yl)prop-2-en-1-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the benzyloxy group and the bromo-propyl-thiophene moiety provides opportunities for further functionalization and exploration of its properties.

Properties

Molecular Formula

C23H21BrO2S

Molecular Weight

441.4 g/mol

IUPAC Name

(E)-1-(4-bromo-5-propylthiophen-2-yl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C23H21BrO2S/c1-2-6-22-20(24)15-23(27-22)21(25)14-11-17-9-12-19(13-10-17)26-16-18-7-4-3-5-8-18/h3-5,7-15H,2,6,16H2,1H3/b14-11+

InChI Key

LCKIZAZNPGSHGX-SDNWHVSQSA-N

Isomeric SMILES

CCCC1=C(C=C(S1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)Br

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)Br

Origin of Product

United States

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